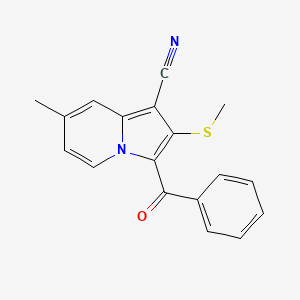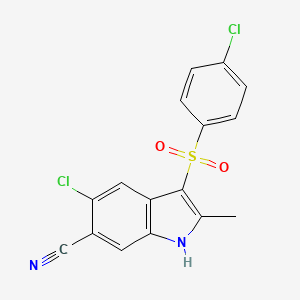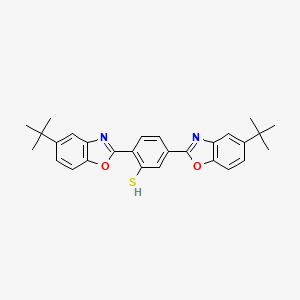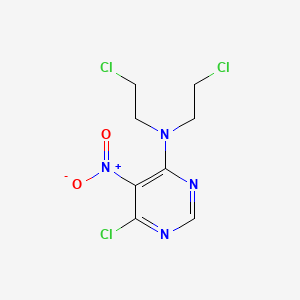![molecular formula C13H15NO6 B15213663 Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate CAS No. 5395-45-9](/img/structure/B15213663.png)
Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(2-nitrophenethyl)malonate is an organic compound with the molecular formula C11H11NO6. It is a derivative of malonic acid, where the hydrogen atoms of the malonic acid are replaced by two methyl groups and a 2-nitrophenethyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-(2-nitrophenethyl)malonate can be synthesized through a multi-step process involving the reaction of dimethyl malonate with 2-nitrophenethyl bromide in the presence of a base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). The reaction mixture is typically cooled to 0°C and stirred for a specific period to ensure complete reaction .
Industrial Production Methods
Industrial production of dimethyl malonate, a precursor to dimethyl 2-(2-nitrophenethyl)malonate, involves the esterification of malonic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This process is followed by purification steps to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(2-nitrophenethyl)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces substituted malonates.
Aplicaciones Científicas De Investigación
Dimethyl 2-(2-nitrophenethyl)malonate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of dimethyl 2-(2-nitrophenethyl)malonate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The ester groups can be hydrolyzed to form carboxylic acids, which can interact with enzymes and other proteins in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used extensively in organic synthesis.
Diethyl malonate: Another ester of malonic acid, similar in reactivity but with ethyl groups instead of methyl groups.
Uniqueness
Dimethyl 2-(2-nitrophenethyl)malonate is unique due to the presence of the 2-nitrophenethyl group, which imparts distinct chemical properties and reactivity compared to simpler malonate esters. This makes it a valuable compound in specialized synthetic applications and research.
Propiedades
Número CAS |
5395-45-9 |
|---|---|
Fórmula molecular |
C13H15NO6 |
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
dimethyl 2-[2-(2-nitrophenyl)ethyl]propanedioate |
InChI |
InChI=1S/C13H15NO6/c1-19-12(15)10(13(16)20-2)8-7-9-5-3-4-6-11(9)14(17)18/h3-6,10H,7-8H2,1-2H3 |
Clave InChI |
ZVYKJDZOCVPZFU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CCC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



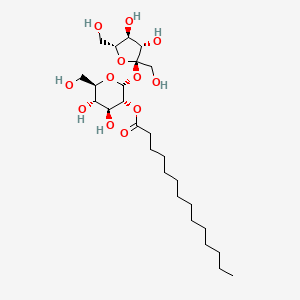

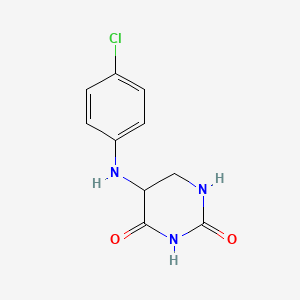
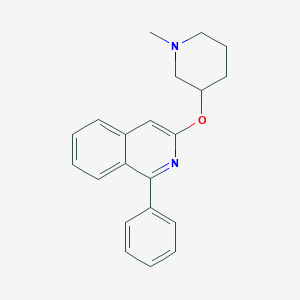

![3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione](/img/structure/B15213616.png)
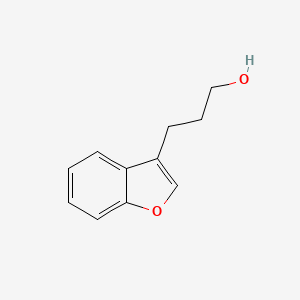

![6,6-Dimethyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15213638.png)
